Cas no 61940-71-4 (1-O-Propylglycerol)

1-O-Propylglycerol is a monoalkyl glycerol ether characterized by its propyl group attached to the primary hydroxyl position of the glycerol backbone. This compound exhibits amphiphilic properties, making it useful as a solubilizing agent or intermediate in organic synthesis. Its structure combines the hydrophilic nature of glycerol with the hydrophobic propyl chain, enabling applications in surfactant formulations and lipid-based systems. The ether linkage provides enhanced chemical stability compared to ester-based derivatives, reducing susceptibility to hydrolysis. 1-O-Propylglycerol may serve as a building block for more complex molecules in pharmaceutical or cosmetic formulations, where controlled hydrophilicity is required. Its low viscosity and miscibility with polar solvents further broaden its utility in industrial processes.
1-O-Propylglycerol structure
1-O-Propylglycerol structure
Product Name:1-O-Propylglycerol
CAS No:61940-71-4
MF:C6H14O3
MW:134.173562526703
MDL:MFCD00128145
CID:514385
PubChem ID:99037
Update Time:2025-10-19

1-O-Propylglycerol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-propoxy-
    • 1-O-Propylglycerol
    • 3-PROPOXYPROPANE-1,2-DIOL
    • 1-glyceryl 1-propyl ether
    • 1-propoxypropane-2,3-diol
    • 3-n-propoxy-1,2-propanediol
    • 3-Propoxy-1,2-propanediol
    • 3-Propoxy-propan-1,2-diol
    • 3-propoxy-propane-1,2-diol
    • 3-Propoxypropylene glycol
    • AC1L40LU
    • AC1Q7BRJ
    • BRN 1736327
    • NSC167418
    • 1,2-Propanediol, 3-propoxy-
    • HY-W127533
    • 3-propoxypro-pane-1,2-diol
    • 61940-71-4
    • 3-01-00-02319 (Beilstein Handbook Reference)
    • DB-265167
    • 3-Propoxypropylenglycol
    • UNII-DV77YE508B
    • SCHEMBL374763
    • NSC 167418
    • 1-o-propyl-rac-glycerol
    • 52250-41-6
    • CS-0185759
    • 3-PROPYLOXYPROPYLENE GLYCOL
    • ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
    • 3-PROPOXY-1,2-PROPANEDIOL, (+/-)-
    • Q27276622
    • ORISTAR POPD
    • EINECS 257-787-0
    • DTXSID401334020
    • Propoxypropanediol
    • (+/-)-3-PROPOXY-1,2-PROPANEDIOL
    • SB84012
    • NSC-167418
    • AKOS027384271
    • 3-Propoxy-1,2-propanediol; NSC 167418
    • DV77YE508B
    • 3-Propoxypropane-1,2-diol, >=98% (GC)
    • Glycerol propyl ether
    • MDL: MFCD00128145
    • Inchi: 1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3
    • InChI Key: ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
    • SMILES: O(CCC)CC(CO)O

Computed Properties

  • Exact Mass: 134.09432
  • Monoisotopic Mass: 134.094294
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 56.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 255.2±20.0 °C at 760 mmHg
  • Flash Point: 108.1±21.8 °C
  • Solubility: Dichloromethane (Slightly), DMSO (Slightly)
  • PSA: 49.69
  • LogP: -0.23380
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-O-Propylglycerol Security Information

1-O-Propylglycerol Pricemore >>

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Additional information on 1-O-Propylglycerol

Recent Advances in the Study of 1-O-Propylglycerol (CAS: 61940-71-4) in Chemical Biology and Pharmaceutical Research

1-O-Propylglycerol (CAS: 61940-71-4) is a synthetic glycerol derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique propyl ether linkage at the 1-position of glycerol, exhibits intriguing physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its role as a building block for novel drug formulations, a stabilizer in biopharmaceuticals, and a modulator of lipid metabolism. This research brief synthesizes the latest findings on 1-O-Propylglycerol, highlighting its mechanistic insights, therapeutic potential, and challenges in clinical translation.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 1-O-Propylglycerol as a solubilizing agent for poorly water-soluble drugs. The researchers demonstrated that this compound could enhance the bioavailability of several hydrophobic anticancer agents by forming stable micellar structures. Notably, the study reported a 2.3-fold increase in dissolution rate when 1-O-Propylglycerol was incorporated into the formulation of paclitaxel, suggesting its utility in improving drug delivery systems. The molecular interactions between 1-O-Propylglycerol and drug molecules were characterized using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, providing valuable insights into its mechanism of action.

In the field of vaccine development, 1-O-Propylglycerol has emerged as a potential adjuvant candidate. A recent preclinical study published in Vaccine (2024) evaluated its immunomodulatory effects when combined with subunit vaccines. The results showed that formulations containing 1-O-Propylglycerol induced significantly higher antibody titers (p < 0.01) compared to conventional alum-based adjuvants, without causing notable local reactogenicity. Flow cytometry analysis revealed that 1-O-Propylglycerol promoted dendritic cell maturation and enhanced antigen presentation, suggesting its potential as a next-generation vaccine adjuvant. However, further studies are needed to assess its safety profile in human trials.

The metabolic fate of 1-O-Propylglycerol has been another area of active investigation. A 2023 metabolomics study published in Scientific Reports tracked the compound's distribution and biotransformation in rodent models using stable isotope labeling. The researchers identified three major metabolic pathways: direct renal excretion (accounting for approximately 35% of the administered dose), oxidation to propionic acid derivatives (40%), and incorporation into phospholipid biosynthesis (25%). These findings have important implications for understanding the compound's pharmacokinetics and potential drug-drug interactions in therapeutic applications.

Despite these promising developments, challenges remain in the clinical translation of 1-O-Propylglycerol-based formulations. A recent review in Advanced Drug Delivery Reviews (2024) highlighted several key issues, including batch-to-batch variability in synthetic preparations, potential immunogenicity concerns with repeated administration, and the need for more comprehensive toxicological studies. Current research efforts are focusing on developing standardized synthetic protocols and exploring structure-activity relationships through systematic modification of the propyl chain length and glycerol backbone.

Looking forward, the unique properties of 1-O-Propylglycerol (CAS: 61940-71-4) position it as a versatile platform for various pharmaceutical applications. Ongoing research is investigating its potential in targeted drug delivery systems, where its amphiphilic nature could be exploited for nanoparticle formulation. Additionally, its role in modulating lipid bilayer properties makes it an interesting candidate for studying membrane-associated biological processes. As the scientific community continues to unravel the full potential of this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics and biomedical tools.

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